molecular formula C7H8O5 B1597654 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone CAS No. 2029-49-4

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Cat. No. B1597654
CAS RN: 2029-49-4
M. Wt: 172.13 g/mol
InChI Key: YZUXYQQFVNGYCA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone , also known by its CAS number 2029-49-4 , has the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol . It is a compound with interesting properties and potential applications.


Synthesis Analysis

The synthesis method for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves the reaction of p-cresol with aqueous formaldehyde in the presence of sodium hydroxide. The resulting product is pale pink crystals .


Physical And Chemical Properties Analysis

  • Safety : It is considered an irritant to skin and eyes. Precautions should be taken during handling .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • The transformation of pyrone derivatives into heterocyclic compounds, such as oxadiazoles and tetrazoles, has been explored, indicating the potential of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone as a building block in organic synthesis (Obydennov et al., 2020).
  • Metal Chelation and Coordination Chemistry :

    • Research demonstrates the ability of pyrone derivatives to form complexes with metal ions, such as iron, which is significant for applications in coordination chemistry and materials science (Wilson & Daniels, 1963).
  • Antineoplastic Properties :

    • Certain derivatives of 3-Hydroxy-4-pyrone, like malten and maltonis, show antineoplastic features, indicating their potential use in cancer therapy (Amatori et al., 2012).
  • Biosynthesis from Renewable Resources :

    • The biosynthesis of pyrone derivatives like 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose has been studied, suggesting the feasibility of producing these compounds from renewable resources (Zhou et al., 2016).
  • Inhibition of Matrix Metalloproteinases :

    • Synthesized 3-hydroxy-4-pyrones have been evaluated as inhibitors of matrix metalloproteinases, which could have implications in medicinal applications (Yan & Cohen, 2007).
  • Lead Sequestering Agents :

    • Studies on pyrone derivatives as potential lead sequestering agents provide insights into their potential application in environmental and health-related fields (Buglyó et al., 2015).
  • Synthesis of Novel Heterocycles :

    • Research has demonstrated the efficient transformation of pyrone derivatives into various heterocycles, highlighting their versatility in organic synthesis (Schmidt et al., 2006).
  • Antimicrobial and Antifungal Activities :

    • Pyrone derivatives have been shown to possess antimicrobial and antifungal activities, suggesting their potential as bioactive compounds (Zhao et al., 2018).

Safety And Hazards

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is an irritant to the skin and eyes. Proper protective measures should be followed during handling .

Future Directions

Research on this compound could explore its potential applications in drug development, materials science, or as a precursor for novel molecules. Investigating its reactivity and biological effects would be valuable for future studies .

properties

IUPAC Name

3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUXYQQFVNGYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C(C1=O)O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372682
Record name 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

CAS RN

2029-49-4
Record name 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g (0.35 mol) of kojic acid (1) was added to 200 ml of water and the pH of the solution was adjusted to 8.5 using 50% aqueous sodium hydroxides. 37% Formaldehyde (30 ml) was added and the solution allowed stirring 12 hrs. The reaction mixture was acidified to pH 1 with 37% hydrochloric acid and concentrated in vacuo to dryness. The residue was extracted with 2×200 ml of isopropanol at 90° C. The isopropanol extracts were combined and concentrated to yield the crude product (2) (55.4 g, 92%). Recrystallisauon from isopropanol afforded the analytically pure compound as colourless needles. m.p. 160-161° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
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[Compound]
Name
sodium hydroxides
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0 (± 1) mol
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reactant
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30 mL
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Synthesis routes and methods II

Procedure details

Kojic acid, 28 g, was suspended in 100 ml of water and a pH of the suspension was adjusted to 10.5 with 50% sodium hydroxide. After 16 ml of 35% formalin was added to the suspension, the mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction mixture was cooled to 5° C. and its pH was adjusted to 2.0 with 50% sulfuric acid. Then, the reaction solution was concentrated to about 50 ml and the resulting crystals were taken out by filtration, washed with a small quantity of chilled water and dried to give 28 g of the title compound.
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16 mL
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods III

Procedure details

In a 100 mL round bottom flask were added Kojic acid (FLUKA, 5 g), 1N NaOH (39 mL) and H2O (10 mL). The mixture was cooled (ice/water bath) and 37% aqueous formaldehyde (ALDRICH, 2.9 mL) was added dropwise. After 34 h at room temperature aditional 37% aqueous formaldehyde (ALDRICH, 0.5 mL) was added dropwise and the solution allowed to stir for 18 h. The mixture was acidified by adding concentrated HCl, and the solvent eliminated to dryness under vacuum to give a crude product which was treated with chilled water to afford a solid precipitated which was filtered and vacuum dried. 3.056 g of the title compound were obtained as a white solid. The filtrate was concentrated under vacuum and a second crop of solid separated. An additional 1.154 g of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
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0.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Fu, D Zhu, L Huang, X Yan, S Liu, C Wang - Microchemical Journal, 2019 - Elsevier
A highly sensitive and selective method for the simultaneous extraction and determination of trace vanillin, ethyl vanillin, maltol and ethyl maltol in beverage samples using magnetic …
Number of citations: 23 www.sciencedirect.com
S Basak, R Venkatram, RS Singhal - Food Control, 2022 - Elsevier
Molecular imprinting has received great attention in recent years for the analysis of a wide range of analytes in food matrices. The highly complex nature of the food matrix further adds …
Number of citations: 29 www.sciencedirect.com
N Cengiz, G Guclu, H Kelebek, E Capanoglu… - ACS omega, 2022 - ACS Publications
Molecularly imprinted polymers (MIPs) are synthetic receptors having specific cavities intended for a template molecule with a retention mechanism that depends on molecular …
Number of citations: 5 pubs.acs.org

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